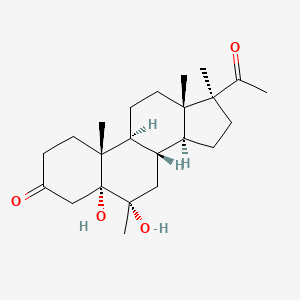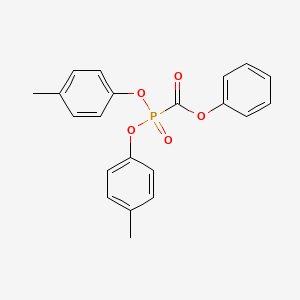
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is a complex organic compound with the molecular formula C21H19O5P. This compound is known for its unique structure, which includes a phosphine oxide group bonded to a phenyl ester and two 4-methylphenoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenyl esters and 4-methylphenoxy groups under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine.
Substitution: The phenyl ester and 4-methylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound results in phosphine oxides, while reduction can yield phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophiles employed.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is utilized in several scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, methyl ester, oxide
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, ethyl ester, oxide
- Phosphinecarboxylic acid, bis(4-methylphenoxy)-, butyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, bis(4-methylphenoxy)-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the phenyl ester group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
74270-17-0 |
|---|---|
Molekularformel |
C21H19O5P |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
phenyl bis(4-methylphenoxy)phosphorylformate |
InChI |
InChI=1S/C21H19O5P/c1-16-8-12-19(13-9-16)25-27(23,26-20-14-10-17(2)11-15-20)21(22)24-18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI-Schlüssel |
IORAAQDUDVGXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(C(=O)OC2=CC=CC=C2)OC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

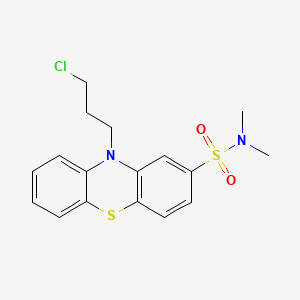

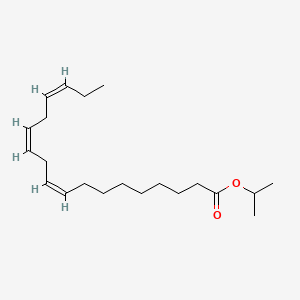

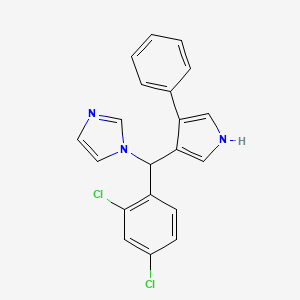
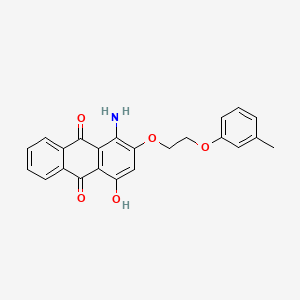
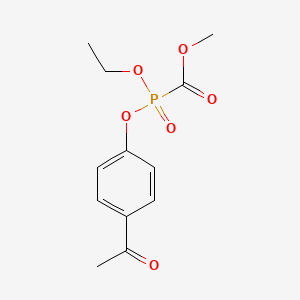

![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
